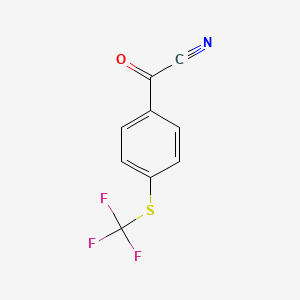
3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene, or 3-Br-4-TFENB, is a synthetic nitroaromatic compound that has a wide range of applications in scientific research. It has been used in a variety of experiments, including those related to drug metabolism, drug delivery, and drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-Br-4-TFENB is not fully understood. However, it is believed that the nitroaromatic group of the compound is responsible for its pharmacological activity. The nitroaromatic group is believed to interact with enzymes in the body, resulting in the activation or inhibition of various biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-4-TFENB are not fully understood. However, studies have shown that the compound has the potential to modulate the activity of various enzymes in the body, including those involved in drug metabolism and drug delivery. Additionally, studies have shown that the compound has the potential to modulate the activity of various receptors in the body, including those involved in drug action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Br-4-TFENB in lab experiments is its high purity (90%) and its ability to be synthesized in a two-step process. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound has a strong odor and must be handled in a ventilated area.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Br-4-TFENB. These include further investigation into the compound’s mechanism of action and its potential to modulate the activity of various enzymes and receptors in the body. Additionally, further research into the compound’s potential to be used in drug delivery and drug synthesis studies is warranted. Finally, further research into the compound’s potential toxicity and its ability to be stored for long periods of time is also warranted.
Métodos De Síntesis
3-Br-4-TFENB can be synthesized in a two-step process. The first step involves the reaction of 4-chloronitrobenzene with 1,1,2,2-tetrafluoroethanol in the presence of a base catalyst such as sodium hydroxide. The second step involves the reaction of the intermediate product with bromine in a solvent such as acetic acid. The reaction is carried out at room temperature and yields a product with a purity of 90%.
Aplicaciones Científicas De Investigación
3-Br-4-TFENB has been used in a variety of scientific research applications. It has been used in drug metabolism studies to investigate the metabolic pathways of drugs. It has also been used in drug delivery studies to investigate the release of drugs from polymeric carriers. Additionally, it has been used in drug synthesis studies to investigate the synthesis of drugs from natural sources.
Propiedades
IUPAC Name |
2-bromo-4-nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-3-4(14(15)16)1-2-6(5)17-8(12,13)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQXVWDBDXOKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(1,1,2,2-tetrafluoroethoxy)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)




